molecular formula C12H23ClN2O2S B2567289 Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride CAS No. 2445786-93-4

Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride

Cat. No.: B2567289
CAS No.: 2445786-93-4
M. Wt: 294.84
InChI Key: DPSAJPODITVJHP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride is a specialized chemical compound offered as a building block for research and development applications. It features a complex molecular structure incorporating both an azetidine ring, a four-membered nitrogen heterocycle, and a 1,3-thiazinane moiety, a six-membered ring containing sulfur and nitrogen . The presence of the tert-butoxycarbonyl (Boc) group serves as a common protecting group for amines, enhancing the compound's stability and making it a versatile intermediate for multi-step synthetic processes. As a high-purity intermediate, its primary research value lies in its potential for constructing more complex molecules, particularly in medicinal chemistry and drug discovery. Researchers may utilize this compound in the synthesis of novel active molecules; for instance, related thiazinanone and azetidine-containing structures have been investigated in pharmaceutical research for various biological activities . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All handling and experimentation should be conducted in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S.ClH/c1-12(2,3)16-11(15)14-7-9(8-14)10-13-5-4-6-17-10;/h9-10,13H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSAJPODITVJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2NCCCS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the reaction of tert-butyl azetidine-1-carboxylate with 1,3-thiazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride is not fully understood. its unique structure suggests that it may interact with various molecular targets, including enzymes and receptors. The azetidine ring is known to be a bioisostere for certain functional groups, potentially allowing the compound to modulate biological pathways .

Comparison with Similar Compounds

Structural Analogues of Azetidine Derivatives

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Azetidine Notable Features
Target Compound C₁₂H₂₃ClN₂O₂S 294.85 1,3-Thiazinan-2-yl Contains sulfur; moderate polarity
tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride C₁₃H₂₅ClN₂O₃ ~308.8 Piperidin-4-yloxy Oxygen linker; higher basicity due to piperidine
N,N-Dimethylazetidine-3-sulfonamide hydrochloride C₅H₁₃ClN₂O₂S 200.69 Sulfonamide group Smaller, polar; potential enzyme inhibition
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate C₁₀H₁₉NO₃ 201.27 2-Hydroxyethyl Hydrophilic; simpler synthesis
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride C₁₂H₂₄ClN₃O₂ 293.8 Piperazin-1-yl High similarity (0.98); nitrogen-rich for receptor binding

Functional and Pharmacological Differences

  • Sulfur vs. Oxygen/Nitrogen Substituents :
    The target compound’s thiazinane ring introduces sulfur, which may enhance binding to sulfur-interacting enzymes (e.g., cytochrome P450) compared to oxygen-linked analogues like the piperidin-4-yloxy derivative . Sulfur’s polarizability could also improve membrane permeability relative to purely oxygenated analogues .

  • Biological Activity: Azetidines with aromatic substituents (e.g., 3-(4-bromo-2,5-dimethoxyphenyl)azetidine hydrochloride in ) exhibit serotonin reuptake inhibition.
  • Synthetic Complexity :
    Thiazinane-containing derivatives generally require multistep synthesis (e.g., cyclization with sulfur sources), whereas simpler analogues like the 2-hydroxyethyl derivative are synthesized in fewer steps, as shown in and .

Stability and Reactivity

  • Thiazinane Stability :
    The six-membered thiazinane ring likely reduces ring strain compared to smaller heterocycles (e.g., aziridines). However, sulfur’s susceptibility to oxidation may limit the compound’s stability under oxidative conditions compared to piperazine or piperidine derivatives .

  • Reactivity : The tert-butyl carboxylate group enhances steric protection of the azetidine ring, improving stability during synthetic modifications. This contrasts with unprotected azetidines (e.g., methyl azetidine-3-carboxylate hydrochloride in ), which are more reactive but less stable .

Biological Activity

Tert-butyl 3-(1,3-thiazinan-2-yl)azetidine-1-carboxylate;hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₈N₂O₂S
  • CAS Number : 325775-44-8
  • Molecular Weight : 198.32 g/mol

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 3-(1,3-thiazinan-2-yl)azetidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that azetidine derivatives can inhibit bacterial growth effectively, suggesting potential applications as antibacterial agents.

Neuroprotective Effects

In a study focusing on neuroprotective properties, derivatives of azetidine were found to reduce neuronal cell death in models of neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of neurotrophic factor signaling.

Anticancer Properties

The compound's structural analogs have been evaluated for anticancer activity. For example, compounds containing the azetidine ring have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. The IC₅₀ values for these compounds suggest a promising therapeutic index.

Case Study 1: Neuroprotection in Ischemic Models

A study investigated the effects of a related compound on ischemic brain injury. The results indicated that treatment with the compound reduced infarct size and improved neurological outcomes in rodent models. Mechanistic studies suggested involvement in anti-inflammatory pathways and preservation of blood-brain barrier integrity.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of azetidine derivatives against resistant strains of bacteria. The results showed that certain modifications to the azetidine structure enhanced activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics.

Research Findings

Property Findings
Antimicrobial Activity Effective against multiple bacterial strains
Neuroprotection Reduced neuronal death in ischemic models
Anticancer Activity Cytotoxic effects observed in various cancer lines
Mechanism of Action Involves modulation of oxidative stress and inflammation

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